2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide
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Overview
Description
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound that features a methoxyphenyl group, a thiophenyl group, and a cyclopropylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethylamine: This can be achieved by reacting cyclopropylmethyl bromide with thiophen-2-ylamine under basic conditions.
Acylation: The resulting cyclopropylmethylamine is then acylated with 3-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-hydroxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide.
Reduction: 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanamine: Similar structure but with an amine group instead of an amide.
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)propionamide: Similar structure but with a propionamide group instead of an acetamide.
Uniqueness
2-(3-methoxyphenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-5-2-4-13(10-14)11-16(19)18-12-17(7-8-17)15-6-3-9-21-15/h2-6,9-10H,7-8,11-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESWIEHKTGORNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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